molecular formula C9H8ClNO B11909214 7-Chloro-2-methylisoindolin-1-one

7-Chloro-2-methylisoindolin-1-one

Cat. No.: B11909214
M. Wt: 181.62 g/mol
InChI Key: DCMIUEBMDBUYSV-UHFFFAOYSA-N
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Description

7-Chloro-2-methylisoindolin-1-one is a chemical compound with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol It is characterized by the presence of a chloro group at the 7th position and a methyl group at the 2nd position on the isoindolin-1-one ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methylisoindolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzylamine with phosgene to form the corresponding isocyanate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methylisoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

7-Chloro-2-methylisoindolin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action for 7-Chloro-2-methylisoindolin-1-one depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Methylisoindolin-1-one: Lacks the chloro group, resulting in different reactivity and applications.

    7-Chloroisoindolin-1-one: Lacks the methyl group, which can affect its chemical properties and biological activity.

Uniqueness

7-Chloro-2-methylisoindolin-1-one is unique due to the presence of both the chloro and methyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

7-chloro-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C9H8ClNO/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5H2,1H3

InChI Key

DCMIUEBMDBUYSV-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C(=CC=C2)Cl

Origin of Product

United States

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